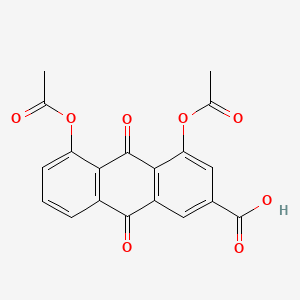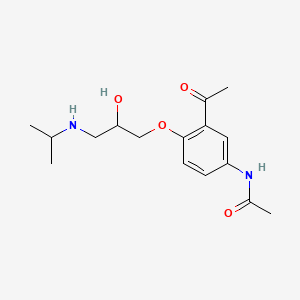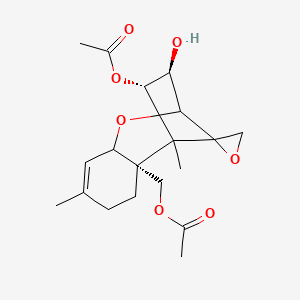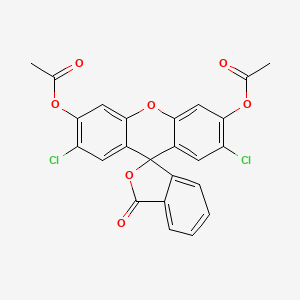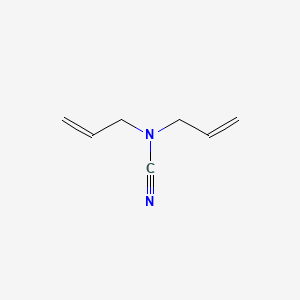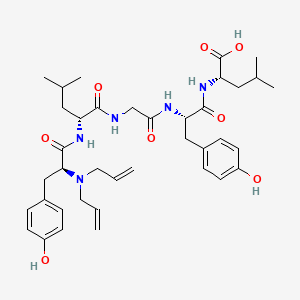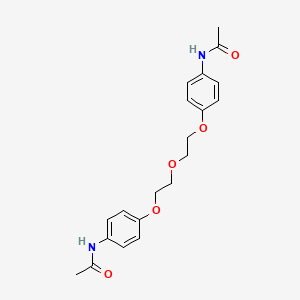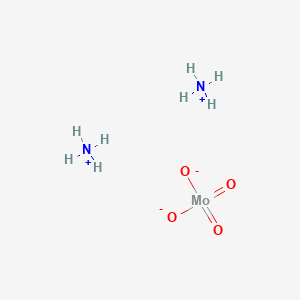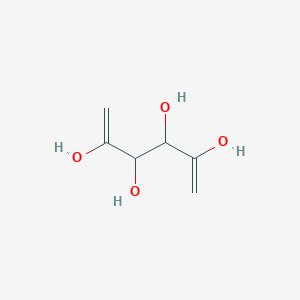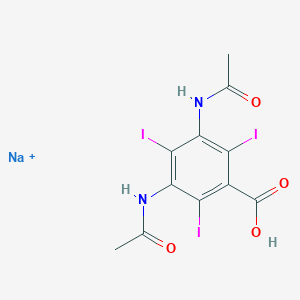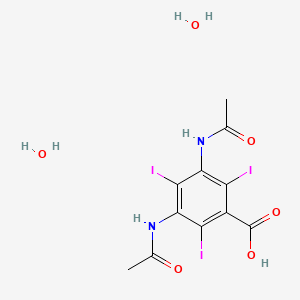
Dichlorisonacetat
Übersicht
Beschreibung
Dichlorisonacetat ist ein synthetisches Glukokortikoid-Kortikosteroid, das hauptsächlich als entzündungshemmendes Mittel verwendet wird. Es ist ein weißer oder fast weißer kristalliner Feststoff, der bei Raumtemperatur stabil ist. Diese Verbindung wird häufig zur Behandlung von Hautentzündungen, allergischen Erkrankungen und bestimmten Erkrankungen des Immunsystems wie allergischer Rhinitis verwendet .
Wissenschaftliche Forschungsanwendungen
Dichlorisonacetat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Studiert für seine Auswirkungen auf zelluläre Signalwege und Genexpression.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Entzündungs- und Immunerkrankungen.
Industrie: In der Produktion von Arzneimitteln und anderen chemischen Produkten eingesetzt .
5. Wirkmechanismus
This compound übt seine Wirkungen durch Modulation von Entzündungsreaktionen aus. Es bindet an Glukokortikoid-Rezeptoren in Zellen, was zur Aktivierung oder Unterdrückung bestimmter Gene führt, die an Entzündungen beteiligt sind. Dies führt zur Hemmung von proinflammatorischen Zytokinen und zur Förderung von entzündungshemmenden Proteinen. Zu den beteiligten molekularen Zielen und Wegen gehören der Nuclear Factor-kappa B (NF-κB) -Weg und der Mitogen-aktivierte Protein-Kinase (MAPK) -Weg .
Wirkmechanismus
Target of Action
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid . It primarily targets the glucocorticoid receptor (GR), a type of nuclear receptor . The glucocorticoid receptor plays a crucial role in regulating genes controlling development, metabolism, and immune response.
Mode of Action
Upon binding to Dichlorisone acetate, the glucocorticoid receptor undergoes a conformational change, allowing it to translocate into the nucleus. Once in the nucleus, the receptor-Dichlorisone acetate complex binds to specific DNA sequences called glucocorticoid response elements (GREs), leading to changes in gene transcription .
Biochemical Pathways
The activation of the glucocorticoid receptor by Dichlorisone acetate influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to decreased production of inflammatory mediators like cytokines and chemokines . This action is part of the body’s broader anti-inflammatory and immune response pathways.
Pharmacokinetics
It is also likely metabolized in the liver and excreted via the kidneys . The bioavailability of Dichlorisone acetate may be influenced by factors such as the route of administration and the presence of other drugs.
Result of Action
The primary result of Dichlorisone acetate’s action is the reduction of inflammation. By suppressing the activity of pro-inflammatory genes, Dichlorisone acetate can decrease the production of inflammatory mediators, thereby reducing inflammation and immune responses .
Action Environment
The action, efficacy, and stability of Dichlorisone acetate can be influenced by various environmental factors. For instance, the presence of other drugs could affect its bioavailability and efficacy. Additionally, factors such as pH and temperature could potentially impact the stability of Dichlorisone acetate .
Biochemische Analyse
Biochemical Properties
Dichlorisone acetate plays a significant role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to glucocorticoid receptors, which are a type of nuclear receptor that regulates gene expression . This interaction leads to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, Dichlorisone acetate affects the activity of enzymes involved in the inflammatory pathway, such as cyclooxygenase and lipoxygenase .
Cellular Effects
Dichlorisone acetate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in immune cells, Dichlorisone acetate suppresses the production of inflammatory cytokines and chemokines, thereby reducing inflammation . It also impacts the proliferation and differentiation of certain cell types, such as T cells and macrophages . Furthermore, Dichlorisone acetate can alter cellular metabolism by influencing glucose uptake and utilization .
Molecular Mechanism
The molecular mechanism of Dichlorisone acetate involves its binding to glucocorticoid receptors in the cytoplasm . Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA . This binding regulates the transcription of target genes, leading to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, Dichlorisone acetate can inhibit the activity of transcription factors such as NF-κB and AP-1, which are involved in the expression of inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichlorisone acetate can change over time. The stability and degradation of Dichlorisone acetate are crucial for its effective use in experiments . Studies have shown that Dichlorisone acetate remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to Dichlorisone acetate can lead to sustained anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of Dichlorisone acetate vary with different dosages in animal models. At low doses, Dichlorisone acetate effectively reduces inflammation without causing significant adverse effects . At high doses, it can lead to toxic effects, such as immunosuppression and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired anti-inflammatory effect .
Metabolic Pathways
Dichlorisone acetate is involved in various metabolic pathways, including those related to glucose and lipid metabolism . It interacts with enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, which are involved in gluconeogenesis . Additionally, Dichlorisone acetate can affect lipid metabolism by influencing the expression of enzymes involved in lipolysis and lipogenesis . These interactions can lead to changes in metabolic flux and metabolite levels .
Transport and Distribution
Dichlorisone acetate is transported and distributed within cells and tissues through various mechanisms . It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with transporters and binding proteins that facilitate its movement within the body . The distribution of Dichlorisone acetate can affect its localization and accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of Dichlorisone acetate is primarily in the cytoplasm and nucleus . Upon entering the cell, Dichlorisone acetate binds to glucocorticoid receptors in the cytoplasm . The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression . This localization is crucial for its activity, as it allows Dichlorisone acetate to regulate the transcription of target genes involved in inflammation and other cellular processes .
Vorbereitungsmethoden
Dichlorisonacetat wird typischerweise durch eine Reaktion zwischen Dichlorison und Essigsäure synthetisiert. Die spezifischen Reaktionsbedingungen können je nach Labor- oder Produktionsbedarf angepasst werden. Eine gängige Methode beinhaltet die Reaktion von Dichlorison mit Essigsäure unter kontrollierten Bedingungen, um this compound zu erzeugen . Industrielle Produktionsverfahren können die Verwendung von p-Toluolsulfonylchlorid in Pyridin und Wasser beinhalten, was einen hohen Prozentsatz des gewünschten Produkts ergibt .
Analyse Chemischer Reaktionen
Dichlorisonacetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. .
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dechlorierten Verbindungen führen kann.
Vergleich Mit ähnlichen Verbindungen
Dichlorisonacetat ähnelt anderen Glukokortikoid-Kortikosteroiden wie Prednisolonacetat und Mometasonfuroat. Es ist einzigartig in seiner spezifischen chemischen Struktur, die zwei Chloratome an den Positionen 9 und 11 des Steroidgerüsts umfasst. Diese strukturelle Besonderheit trägt zu seinen unterschiedlichen pharmakologischen Eigenschaften und therapeutischen Wirkungen bei .
Ähnliche Verbindungen
- Prednisolonacetat
- Mometasonfuroat
- Beclomethasondipropionat
Eigenschaften
CAS-Nummer |
79-61-8 |
|---|---|
Molekularformel |
C23H28Cl2O5 |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
[2-[(9R,10S,13S,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
YNNURTVKPVJVEI-HHZWQIATSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
79-61-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
9 alpha,11 beta-dichloroprednisolone-21-acetate Dermaren dichlorisone acetate dichlorisone-21-acetate Dicloderm forte |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


